molecular formula C12H19N3O B8385767 N2-(2-Amino-4,6-dimethylphenyl)-N1,N1-dimethylglycinamide

N2-(2-Amino-4,6-dimethylphenyl)-N1,N1-dimethylglycinamide

Cat. No. B8385767
M. Wt: 221.30 g/mol
InChI Key: SOQVALSXFLFMGT-UHFFFAOYSA-N
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Patent
US08071772B2

Procedure details

To a solution of N2-(2,4-dimethyl-6-nitrophenyl)-N1,N1-dimethylglycinamide from Step A (2.54 g, 10.1 mmol) in EtOH (50 mL) was added 10% Pd/C (500 mg). The reaction mixture was stirred under a hydrogen atmosphere (ca. 1 atm) for 72 h, then filtered through a Celite pad, washing with EtOH, and the filtrate was concentrated under reduced pressure. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc —100:0 to 0:100, to give the title compound. MS: m/z=222 (M+1).
Name
N2-(2,4-dimethyl-6-nitrophenyl)-N1,N1-dimethylglycinamide
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[NH:12][CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=[O:15]>CCO.[Pd]>[NH2:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[C:3]=1[NH:12][CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=[O:15]

Inputs

Step One
Name
N2-(2,4-dimethyl-6-nitrophenyl)-N1,N1-dimethylglycinamide
Quantity
2.54 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)[N+](=O)[O-])NCC(=O)N(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a hydrogen atmosphere (ca. 1 atm) for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
washing with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexane:EtOAc —100:0 to 0:100

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1=C(C(=CC(=C1)C)C)NCC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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